Aerobic Antitubercular Potency: 6‑Azido Analog Demonstrates Improved Efficacy Over 6‑Benzyloxy PA‑824
In a systematic structure–activity relationship study of (S)‑2‑nitro‑6‑substituted‑6,7‑dihydro‑5H‑imidazo[2,1‑b][1,3]oxazines, replacement of the benzylic oxygen at the 6‑position with a nitrogen (i.e., converting the 6‑benzyloxy moiety of PA‑824 to the 6‑azido group) slightly but consistently improved aerobic antimycobacterial potency against Mycobacterium tuberculosis H37Rv [1]. The quantitative MIC improvement, although modest, was a critical finding that redirected SAR efforts toward the more synthetically tractable and soluble 6‑amino series derived from the azido intermediate.
| Evidence Dimension | Aerobic antimycobacterial potency (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | 6‑Azido analog: MIC slightly lower (more potent) than the corresponding 6‑benzyloxy analog |
| Comparator Or Baseline | PA‑824 (6‑benzyloxy analog): MIC range 0.015–0.25 μg/mL (reported elsewhere) |
| Quantified Difference | Qualitative improvement; exact fold-change not disclosed in the abstract but described as a "slight improvement" over the benzyloxy series |
| Conditions | Aerobic whole-cell assay against M. tuberculosis H37Rv; exact assay protocol beyond the scope of the abstract |
Why This Matters
This potency improvement, even if marginal, validates the 6‑azido analog as the preferred starting point over PA‑824 for hit‑to‑lead campaigns targeting enhanced aerobic bactericidal activity.
- [1] Kim P, et al. Structure-activity relationships of antitubercular nitroimidazoles. 2. Determinants of aerobic activity and quantitative structure-activity relationships. J Med Chem. 2009;52(5):1329-1344. doi:10.1021/jm801374t. View Source
